An In-depth Technical Guide on the Chemical Properties of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid
An In-depth Technical Guide on the Chemical Properties of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative recognized for its significant potential as a chiral building block in pharmaceutical research and development. Its unique structure, featuring a chlorine-substituted phenyl group at the β-position, makes it a valuable intermediate in the synthesis of complex bioactive molecules and peptide-based drugs. This compound is of particular interest in the field of neuropharmacology, where its structural similarity to endogenous amino acid neurotransmitters suggests its utility in the development of novel therapeutics targeting neurological disorders.[1][2] The chiral nature of the molecule is critical, as different enantiomers can exhibit distinct biological activities, making the enantiomerically pure (S)-form an essential asset for targeted drug discovery.[1]
Core Chemical and Physical Properties
The fundamental properties of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry and drug design.
Table 1: Compound Identification and Nomenclature
| Identifier | Value | Source |
| IUPAC Name | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid | PubChem |
| CAS Number | 763922-37-8 | Chem-Impex[1] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[3] |
| Synonyms | L-β-Phe(2-Cl)-OH, (S)-2-Chloro-β-phenylalanine, (S)-3-(2-CHLOROPHENYL)-BETA-ALANINE | Chem-Impex[1] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
| Molecular Weight | 199.63 g/mol | - | PubChem[3] |
| Appearance | White Powder | - | Chem-Impex[1] |
| Melting Point | Not available | Data for the (R)-enantiomer is 223 °C (dec.) | Chem-Impex |
| Boiling Point | 336.5 ± 32.0 °C at 760 mmHg | Predicted | ECHEMI |
| Density | 1.3 ± 0.1 g/cm³ | Predicted | ECHEMI |
| Optical Rotation | [α]D²⁵ = +26 ± 2º (c=1 in 0.5 N NaOH) | Specific rotation confirms the (S)-enantiomer | Chem-Impex[1] |
| Purity | ≥ 99% (HPLC) | - | Chem-Impex[1] |
| Storage Conditions | Store at 0 - 8 °C | Recommended for maintaining stability | Chem-Impex[1] |
Table 3: Spectral Data
| Technique | Data Highlights | Source |
| Mass Spectrometry | MS2, Precursor m/z: 198.0327 ([M-H]⁻), Major Fragments: 154.1, 137.0 | PubChem[3] |
| Infrared (IR) Spectroscopy | Data available from KBr-Pellet technique | PubChem[3] |
Experimental Protocols and Methodologies
General Synthesis of Racemic 3-Amino-3-(aryl)propanoic Acid
A common method for synthesizing β-amino acids is the Rodionov reaction, which involves a three-component condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate).
Methodology:
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Reaction Setup: A suspension of 2-chlorobenzaldehyde, malonic acid, and ammonium acetate is prepared in a suitable solvent, typically ethanol.
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Condensation: The mixture is heated under reflux for several hours (e.g., 6-8 hours). During this process, a Knoevenagel condensation occurs, followed by a Michael addition of ammonia and subsequent decarboxylation.
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Isolation: The reaction mixture is cooled, and the precipitated crude product is isolated by filtration.
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Purification: The crude solid is washed with a cold solvent (e.g., ethanol) and dried under reduced pressure to yield the racemic 3-amino-3-(2-chlorophenyl)propanoic acid.
Strategies for Chiral Resolution
Obtaining the enantiomerically pure (S)-form requires a resolution step. Two primary strategies for this are enzymatic resolution and chiral high-performance liquid chromatography (HPLC).
1. Enzymatic Resolution Protocol (General Strategy): Enzymatic resolution leverages the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unacylated forms.
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Esterification: The racemic β-amino acid is first converted to its corresponding ester (e.g., ethyl ester) to serve as a substrate for the enzyme.
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Enantioselective Acylation: The racemic ester is dissolved in an appropriate organic solvent. An acyl donor (e.g., butyl butanoate) and a lipase (e.g., Candida antarctica lipase A) are added.
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Reaction Monitoring: The reaction is stirred at a controlled temperature, and the conversion is monitored over time using techniques like HPLC. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer unreacted.
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Separation: Once a suitable conversion (ideally close to 50%) is reached, the enzyme is filtered off. The mixture containing the unreacted (S)-ester and the acylated (R)-amide can be separated using standard chromatographic techniques or acid-base extraction.
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Hydrolysis: The isolated (S)-ester is then hydrolyzed under acidic or basic conditions to yield the final product, (s)-3-Amino-3-(2-chlorophenyl)propanoic acid.
2. Chiral HPLC Separation (Analytical and Preparative): Chiral HPLC is a powerful technique for both analyzing enantiomeric purity and for preparative-scale separation.
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Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) or macrocyclic glycopeptide-based columns are common choices for separating amino acid derivatives.
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Mobile Phase Optimization: A mobile phase is developed, often consisting of a mixture of a non-polar solvent (like hexane) and an alcohol (like 2-propanol or ethanol) for normal-phase chromatography. Additives such as trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) may be used to improve peak shape and resolution.
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Injection and Elution: The racemic mixture is dissolved in the mobile phase and injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.
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Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer peak are collected separately.
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Solvent Removal: The solvent is removed from the collected fractions (e.g., by rotary evaporation) to yield the isolated, enantiomerically pure compound.
Visualized Workflows and Potential Signaling Pathways
Generalized Synthetic and Resolution Workflow
The following diagram illustrates the logical workflow for producing the enantiomerically pure (S)-enantiomer from commercially available starting materials.
Caption: Generalized workflow for synthesis and chiral resolution.
Potential Mechanism of Action: Modulation of GABAergic Synapse
Given its structural similarity to amino acids and the known activity of its 4-chloro analog as a weak GABA-B receptor antagonist, a plausible hypothesis is that (s)-3-Amino-3-(2-chlorophenyl)propanoic acid may interact with neurotransmitter systems.[4][5] The following diagram illustrates a potential modulatory role at an inhibitory GABAergic synapse. Note: This pathway is hypothetical and serves as a framework for further investigation.
Caption: Hypothetical modulation of a GABAergic synapse.
This technical guide provides a comprehensive overview of the known chemical properties and synthetic strategies for (s)-3-Amino-3-(2-chlorophenyl)propanoic acid. While its precise biological target remains an area for active research, its structural characteristics strongly suggest potential applications in modulating neurotransmitter pathways, making it a compound of high interest for the development of next-generation therapeutics.
